![molecular formula C21H18N4O4 B2741080 2-(benzo[d]isoxazol-3-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 1790197-88-4](/img/structure/B2741080.png)
2-(benzo[d]isoxazol-3-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d]isoxazole could be synthesized from a benzene derivative through a process involving oxazole formation . The dihydrobenzo[b][1,4]dioxin group could potentially be synthesized from a suitable benzoic acid derivative .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For instance, the benzo[d]isoxazole group might undergo reactions typical of aromatic heterocycles, such as electrophilic substitution .科学的研究の応用
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, such as those involving coordination complexes with Co(II) and Cu(II) ions, showcases the significance of similar compounds in synthesizing new materials with potential antioxidant properties. These complexes are characterized by their unique solid-state structures and supramolecular architectures, driven by various hydrogen bonding interactions. Their significant antioxidant activity is evaluated through in vitro methods, suggesting their relevance in designing molecules with desirable biological activities (Chkirate et al., 2019).
Synthesis and Pharmacological Evaluation
Another study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols reports the synthesis and evaluation of novel compounds for their potential antipsychotic properties. These compounds, including acetamide derivatives, show promise in behavioral animal tests, indicating their potential in developing new therapeutic agents (Wise et al., 1987).
Tandem Palladium-Catalyzed Oxidative Aminocarbonylation
The synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation highlights the complex chemical reactions that similar compounds can undergo. This method demonstrates the compound's utility in synthesizing heterocyclic structures with potential applications in various fields of chemistry and materials science (Gabriele et al., 2006).
Antimicrobial and Anti-inflammatory Agents
Compounds bearing pyrazole, isoxazole, and acetamide moieties have been explored for their antimicrobial and anti-inflammatory activities. Such research underscores the broad applicability of these chemical structures in developing new pharmaceuticals and therapeutic agents. The synthesis of these derivatives and their subsequent evaluation for biological activities contribute to our understanding of their potential benefits in medical science (Kendre et al., 2015).
Ligand Protein Interactions and Photovoltaic Efficiency
Studies also extend to the spectroscopic and quantum mechanical analyses of bioactive compounds, including benzothiazolinone acetamide analogs. These investigations provide insights into the compounds' ligand-protein interactions and their potential applications in photovoltaic efficiency modeling. Such research highlights the diverse applications of these compounds beyond traditional pharmaceutical uses, suggesting their role in renewable energy technologies (Mary et al., 2020).
特性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c26-21(9-17-16-5-1-2-6-18(16)29-24-17)23-14-10-22-25(11-14)12-15-13-27-19-7-3-4-8-20(19)28-15/h1-8,10-11,15H,9,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTHRBUIEOJUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

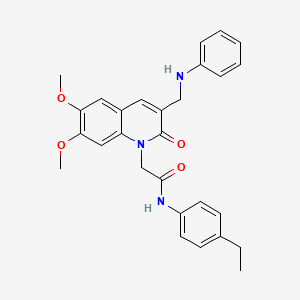
![2,2,2-Trifluoro-1-[2-(hydroxymethyl)morpholin-4-yl]ethanone](/img/structure/B2741000.png)
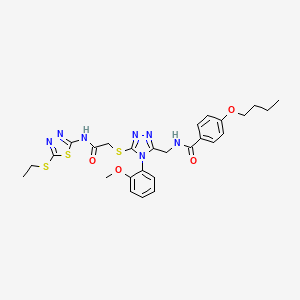
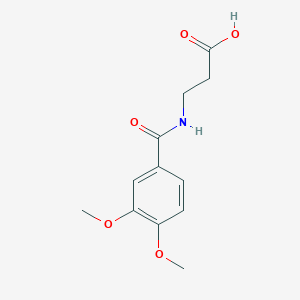
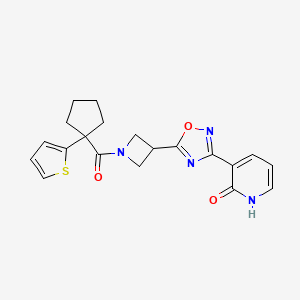
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide hydrochloride](/img/structure/B2741011.png)
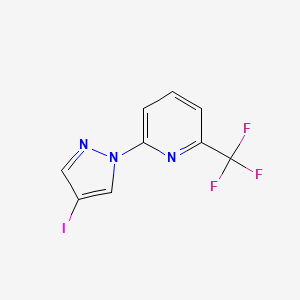
![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2741013.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2741014.png)
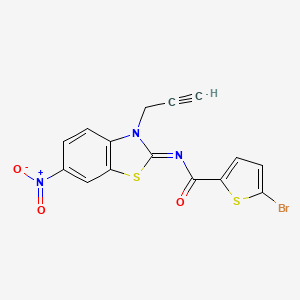
![1-(4-Methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2741016.png)
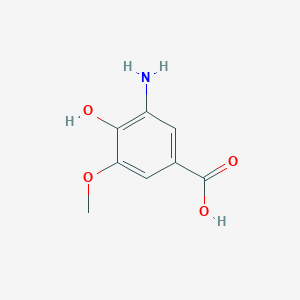
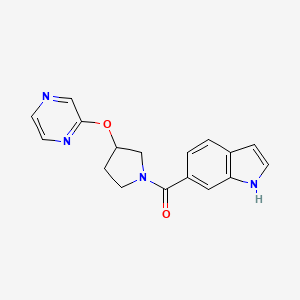
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2741020.png)